N-(4-Chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(4-Chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde.
Substitution Reactions:
Amidation: The final step involves the formation of the amine group through an amidation reaction, typically using an amine precursor and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in desired biological outcomes.
Pathway Modulation: The compound can affect various signaling pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-(5-fluorophenyl)-1,3-thiazol-2-amine: Lacks the methoxy group, which may affect its biological activity and properties.
N-(4-Chlorophenyl)-4-(2-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the fluorine atom, which can influence its reactivity and interactions.
N-(4-Chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-oxazol-2-amine: Contains an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Uniqueness
N-(4-Chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can enhance its biological activity and selectivity
Properties
CAS No. |
62433-43-6 |
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Molecular Formula |
C16H12ClFN2OS |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12ClFN2OS/c1-21-15-7-4-11(18)8-13(15)14-9-22-16(20-14)19-12-5-2-10(17)3-6-12/h2-9H,1H3,(H,19,20) |
InChI Key |
KPIDTYJIHHVTRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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